2-(2-Bromophenyl)-4-methyl-1,3-thiazole

Description

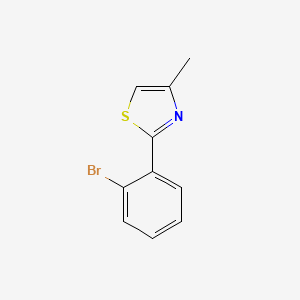

2-(2-Bromophenyl)-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 2-bromophenyl group at position 2. The thiazole ring’s electronic properties are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, making it a versatile scaffold for pharmaceutical and materials science applications. Its molecular formula is C₁₀H₈BrNS, with a molecular weight of 262.15 g/mol.

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-(2-bromophenyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |

InChI Key |

HMXQOVTWVAYHQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-bromobenzaldehyde with thioacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-4-methyl-1,3-thiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

- Structure : Bromine at the phenyl ring’s meta-position and a chloromethyl group at thiazole position 4.

- Impact: The meta-bromine reduces steric hindrance compared to the ortho-substituted target compound.

- Application : Used in research as a precursor for further functionalization due to its reactive chloromethyl group.

4-(4-Bromophenyl)-1,3-thiazol-2-amine

- Structure : Bromophenyl group at thiazole position 4 and an amine at position 2.

- The amine group enables hydrogen bonding, enhancing solubility in polar solvents.

- Biological Activity : Demonstrates antimicrobial and anticancer properties in preclinical studies.

2-Bromo-4-(4-ethylphenyl)-5-methylthiazole

Functional Group Variations

1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

- Structure : Acetyl group at thiazole position 5.

- Impact : The ketone group introduces a site for nucleophilic addition, enabling further derivatization. The acetyl group may enhance binding to enzymes via carbonyl interactions.

- Synthesis : Prepared via Friedel-Crafts acylation, with yields influenced by steric effects of the ortho-bromophenyl group.

4-(2-Bromo-4-methylphenoxymethyl)-1,3-thiazole

- Structure: Phenoxymethyl bridge with bromine and methyl groups on the phenyl ring.

- Impact : The oxygen bridge increases solubility in aqueous media compared to direct phenyl attachment. The ortho-bromine and para-methyl groups create steric and electronic effects that modulate reactivity.

Antimicrobial Activity

- Target Compound: Limited direct data, but analogues like 4-(4-bromophenyl)-1,3-thiazol-2-amine show efficacy against bacterial strains (e.g., E. coli and S. aureus).

- Analogues with Pyrazole Moieties : Compounds like those in exhibit enhanced activity due to synergistic effects between thiazole and pyrazole rings.

Anticancer Potential

- Mechanism : Thiazole derivatives intercalate DNA or inhibit kinases. The ortho-bromophenyl group in the target compound may improve intercalation due to planar geometry.

- Comparison: Derivatives with 4-methyl substitution (e.g., tiprotimod) show immunomodulatory effects, suggesting the methyl group’s role in bioavailability.

Structural and Crystallographic Insights

- Planarity : X-ray studies () reveal that 4-methyl substitution in thiazole derivatives enhances planarity, facilitating interactions with biological targets.

- Crystal Packing : Ortho-substituted bromophenyl groups introduce torsional strain, reducing crystallinity compared to para-substituted analogues.

Biological Activity

The compound 2-(2-Bromophenyl)-4-methyl-1,3-thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry due to their ability to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a brominated phenyl group and a methyl-substituted thiazole ring, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, a study demonstrated that various thiazole compounds exhibited significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. Among these compounds, some derivatives showed IC50 values as low as 5.73 µM against MCF-7 cells, indicating strong cytotoxic effects compared to standard drugs like staurosporine .

The mechanism underlying the anticancer activity of this compound involves:

- Inhibition of VEGFR-2 : This compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The IC50 value for this inhibition was reported at 0.093 µM, showcasing its potency .

- Induction of Apoptosis : The compound triggers programmed cell death pathways, leading to apoptosis in cancer cells. It also causes cell cycle arrest at the G1 phase and reduces the population in the G2/M phase .

Antimicrobial Activity

Thiazoles have also been investigated for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit activity against various bacterial and fungal strains. For instance:

- Antifungal Activity : Certain thiazole derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .

- Structure-Activity Relationship (SAR) : Modifications in the thiazole structure significantly affect antimicrobial potency. Electron-withdrawing groups at specific positions have been correlated with enhanced activity .

Antiviral Activity

Thiazoles have also been explored for their antiviral properties. A notable study focused on phenylthiazole derivatives that demonstrated inhibitory effects on flavivirus replication:

- EC50 Values : Compounds were tested for their efficacy against yellow fever virus, with some showing over 50% inhibition at concentrations around 50 μM .

- Structural Optimization : The antiviral activity was enhanced through structural modifications that improved metabolic stability and selectivity .

Data Summary and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.